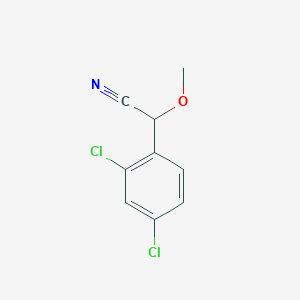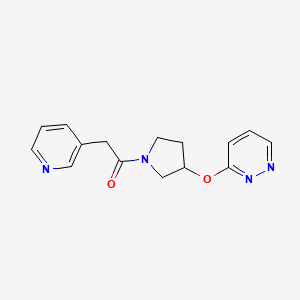
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is known to possess unique biochemical and physiological properties that make it an attractive candidate for further investigation.
Scientific Research Applications
Synthesis and Biological Activity
The compound 1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone serves as a crucial intermediate in the synthesis of a range of heterocyclic compounds with potential biological activities. For instance, the synthesis of pyridazinone derivatives has been reported, highlighting the compound's utility in creating molecules with antiviral properties against HSV1 and HAV-MBB, demonstrating its importance in medicinal chemistry research for developing new antiviral drugs (Attaby et al., 2006). Furthermore, its role in the synthesis of Cu(II) complexes illustrates its potential in studying DNA binding and nuclease activity, which could be relevant in understanding DNA interactions and designing new therapeutic agents (Kumar et al., 2012).
Catalysis and Synthesis of Heterocycles
In catalysis, this compound is part of processes leading to the formation of various heterocycles, such as indolizines, pyrrolones, and indolizinones, through methods like Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration. These methodologies underscore the compound's versatility in synthesizing functionally rich heterocycles from simple substrates, which are of significant interest in pharmaceuticals and materials science (Smith et al., 2007).
Novel Cathinone Derivative Identification
The compound has also been identified as a novel cathinone derivative in forensic studies, indicating its relevance in legal and forensic contexts. This highlights its potential for being a compound of interest in the analysis and identification of new psychoactive substances, aiding in law enforcement and public health efforts (Bijlsma et al., 2015).
Antimicrobial Activity
Further research into the compound's derivatives has explored their antimicrobial properties, emphasizing the compound's foundational role in developing new antimicrobials. This is particularly important in the context of increasing antibiotic resistance, suggesting the compound's derivatives could be promising candidates for new antimicrobial agents (Salimon et al., 2011).
properties
IUPAC Name |
1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(9-12-3-1-6-16-10-12)19-8-5-13(11-19)21-14-4-2-7-17-18-14/h1-4,6-7,10,13H,5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVKHZNFSQKCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide](/img/structure/B2928025.png)
![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)
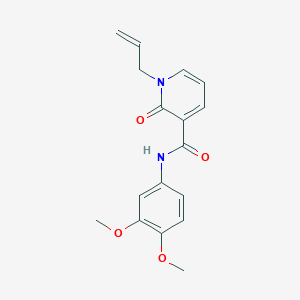
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2928031.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)
![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2928035.png)
![2-Chloro-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]acetamide](/img/structure/B2928036.png)

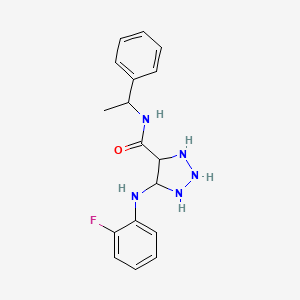
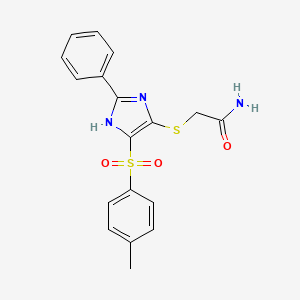
![4-[2-Oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-one](/img/structure/B2928043.png)
![2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2928046.png)
![7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2928047.png)
